molecular formula C8H16ClN B12975109 (R)-Octahydroindolizine hydrochloride

(R)-Octahydroindolizine hydrochloride

Katalognummer: B12975109
Molekulargewicht: 161.67 g/mol
InChI-Schlüssel: KUJVXUKPCYBYFQ-DDWIOCJRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-Octahydroindolizine hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds. It is characterized by an indolizine ring structure that is fully saturated, making it an octahydro derivative. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-Octahydroindolizine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a piperidine derivative with an aldehyde or ketone, followed by hydrogenation to achieve the fully saturated indolizine ring. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of ®-Octahydroindolizine hydrochloride may involve large-scale hydrogenation processes using catalysts such as palladium or platinum. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and pH levels.

Analyse Chemischer Reaktionen

Types of Reactions: ®-Octahydroindolizine hydrochloride can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further saturate the compound or modify functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the indolizine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

®-Octahydroindolizine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Wirkmechanismus

The mechanism of action of ®-Octahydroindolizine hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    Octahydroindole: Similar in structure but lacks the hydrochloride salt form.

    Piperidine: Shares the piperidine ring but differs in the overall structure and properties.

    Indolizine: The parent compound with an unsaturated ring structure.

Uniqueness: ®-Octahydroindolizine hydrochloride is unique due to its fully saturated indolizine ring and the presence of the hydrochloride salt, which enhances its solubility and reactivity. This makes it particularly valuable in applications where solubility and stability are crucial.

Eigenschaften

Molekularformel

C8H16ClN

Molekulargewicht

161.67 g/mol

IUPAC-Name

(8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine;hydrochloride

InChI

InChI=1S/C8H15N.ClH/c1-2-6-9-7-3-5-8(9)4-1;/h8H,1-7H2;1H/t8-;/m1./s1

InChI-Schlüssel

KUJVXUKPCYBYFQ-DDWIOCJRSA-N

Isomerische SMILES

C1CCN2CCC[C@H]2C1.Cl

Kanonische SMILES

C1CCN2CCCC2C1.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.